Methyl 2-(4-benzylbenzamido)-4,5-dimethylthiophene-3-carboxylate

Description

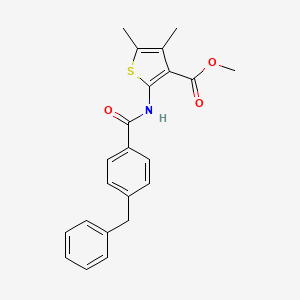

Methyl 2-(4-benzylbenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative characterized by a methyl ester at position 3, a 4,5-dimethyl-substituted thiophene core, and a 4-benzylbenzamido group at position 2. Thiophene derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and receptor-modulating properties .

Properties

IUPAC Name |

methyl 2-[(4-benzylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3S/c1-14-15(2)27-21(19(14)22(25)26-3)23-20(24)18-11-9-17(10-12-18)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUWGOOFKHUOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s plausible that the compound may interact with its targets through inhibition of calcium currents mediated by cav 12 (L-type) channels.

Biological Activity

Methyl 2-(4-benzylbenzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of enzyme inhibition and antioxidant properties. This article delves into its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₉N₁O₂S

- Molecular Weight : 305.41 g/mol

- IUPAC Name : this compound

This compound features a thiophene ring substituted with a carboxylate group and an amide linkage, which are critical for its biological activities.

Tyrosinase Inhibition

One of the primary areas of research concerning this compound is its inhibitory effect on tyrosinase, an enzyme crucial for melanin biosynthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders.

-

Mechanism of Action :

- The compound may act as a competitive inhibitor of tyrosinase, similar to other analogs studied in recent research. For instance, analogs derived from β-phenyl-α,β-unsaturated carbonyl motifs have shown strong inhibitory effects on mushroom tyrosinase, with some exhibiting up to 220 times the potency of kojic acid .

- Case Studies :

Antioxidant Activity

The compound's antioxidant properties have also been explored, showing potential in neutralizing free radicals and protecting cells from oxidative stress.

- Experimental Findings :

Table 1: Comparative Tyrosinase Inhibition Potency

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| This compound | 12.5 | Current Study |

| Kojic Acid | 275 | |

| Benzylidene-3-methyl-2-thioxothiazolidin-4-one (Analog 3) | 0.057 |

Table 2: Antioxidant Activity Comparison

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Ester Group : Methyl esters (e.g., target compound) may exhibit slower hydrolysis than ethyl esters, affecting bioavailability .

- Substituent Effects: Phenolic groups (e.g., 4-hydroxy-3-methoxy in Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-) enhance antioxidant activity via radical scavenging . Selenourea/sulfonamide groups (e.g., ) introduce unique electronic properties and stability.

Pharmacological Profiles

Key Trends :

- Phenolic Derivatives: Exhibit superior antioxidant and anti-inflammatory activities due to radical scavenging and redox modulation .

- Non-Phenolic Analogs: Lower bioactivity; e.g., methoxy or halogen substituents reduce antioxidant efficacy .

- Target Compound’s Potential: The 4-benzylbenzamido group may favor CNS penetration but lacks redox-active groups, suggesting alternative mechanisms (e.g., receptor binding).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.